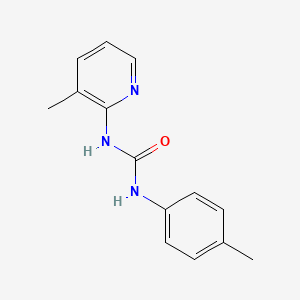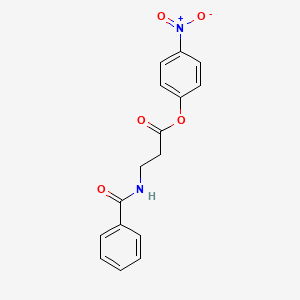![molecular formula C16H15ClN2O4 B5785534 N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)
N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide, also known as etoxazole, is an insecticide that is used to control pests in crops. It belongs to the class of acaricides and is used to control mites in crops such as cotton, citrus, and grapes. Etoxazole has been found to be effective against a wide range of mite species and has a low impact on non-target organisms.
Mécanisme D'action
Etoxazole inhibits the synthesis of chitin by binding to the chitin synthase enzyme. Chitin is an essential component of the mite exoskeleton, and without it, the mite cannot survive. Etoxazole also affects the mite's reproductive system by inhibiting the synthesis of ecdysone, which is a hormone that regulates mite growth and development.
Biochemical and Physiological Effects:
Etoxazole has been found to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body. Etoxazole has been found to have a low impact on non-target organisms such as bees and earthworms. However, it is toxic to aquatic organisms such as fish and crustaceans.
Avantages Et Limitations Des Expériences En Laboratoire
Etoxazole has several advantages for use in lab experiments. It is effective against a wide range of mite species, and it has a low impact on non-target organisms. Etoxazole is also relatively easy to synthesize and purify. However, N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide has some limitations as well. It is toxic to aquatic organisms, which limits its use in aquatic experiments. Etoxazole also has a short half-life, which means that it may not be effective for long-term pest control.
Orientations Futures
There are several future directions for research on N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide. One direction is to develop new formulations of N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide that are more effective against target pests and have a longer half-life. Another direction is to study the effects of N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide on non-target organisms in more detail. Researchers could also investigate the potential for N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide to be used in combination with other insecticides to increase its effectiveness. Finally, researchers could study the potential for N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide to be used in integrated pest management strategies to reduce the use of chemical pesticides in agriculture.
Méthodes De Synthèse
Etoxazole is synthesized by the reaction of 2-methoxybenzohydrazide with 2-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Etoxazole has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of mite species including spider mites, rust mites, and citrus mites. Etoxazole works by inhibiting the synthesis of chitin, which is an essential component of the mite exoskeleton. This leads to the death of the mite.
Propriétés
IUPAC Name |
N'-[2-(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-22-13-8-4-2-6-11(13)16(21)19-18-15(20)10-23-14-9-5-3-7-12(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLCZQDHLSYGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5785463.png)

![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5785471.png)
![3,3'-(1,6-hexanediyldinitrilo)bis(1-phenyl-1,2-butanedione) 2,2'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5785478.png)
![5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5785484.png)



![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785511.png)

![3-{[(ethylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5785519.png)

![N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide](/img/structure/B5785542.png)